molecular formula C13H16N2 B8547752 2-ethyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole

2-ethyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole

Cat. No. B8547752
M. Wt: 200.28 g/mol
InChI Key: SYAKEYMHRPNORC-UHFFFAOYSA-N
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Patent
US05252580

Procedure details

Ethyl iodide (2.4 ml) was added to a solution of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole (5.17 g) and sodium hydrogencarbonate (3.0 g) in 50 ml of acetonitrile and the solution was stirred at 70° C. over a bath for 3 hrs. After removal of the solvent by evaporation, water (60 ml) was added and the solution was extracted with chloroform. The extract was washed with brine and dried over magnesium sulfate. Purification of the crude product by silica gel column chromatography and crystallization from ethyl acetate of the eluates with methanol/chloroform (1/4) gave 1.5 g of 2-ethyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].[CH2:4]1[C:9]2[NH:10][C:11]3[C:16]([C:8]=2[CH2:7][CH2:6][NH:5]1)=[CH:15][CH:14]=[CH:13][CH:12]=3.C(=O)([O-])O.[Na+]>C(#N)C>[CH2:6]([N:5]1[CH2:2][CH2:1][C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][C:9]=2[CH2:4]1)[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
5.17 g
Type
reactant
Smiles
C1NCCC2=C1NC1=CC=CC=C21
Name
Quantity
3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 70° C. over a bath for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation, water (60 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Purification of the crude product
CUSTOM
Type
CUSTOM
Details
by silica gel column chromatography and crystallization from ethyl acetate of the eluates with methanol/chloroform (1/4)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N1CC=2NC3=CC=CC=C3C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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